![molecular formula C20H24N2O4S B2617465 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1171238-30-4](/img/structure/B2617465.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline portion of the molecule would likely contribute to a cyclic structure, while the benzenesulfonamide group would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline and benzenesulfonamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- Metalaxyl , the active ingredient in this compound, is a widely used phenylamide fungicide in agriculture . It inhibits RNA polymerase-1 and uridine incorporation into RNA, making it effective against fungal pathogens.
- Serum Amino Acids and Tryptophan Pathway : Even at the same exposure level, rac-metalaxyl and metalaxyl-M exhibit different effects on serum amino acids and tryptophan pathway metabolites .
Fungicidal Activity
Metabolomics Research
Synthetic Chemistry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(11-14)27(24,25)21-17-9-8-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPMACKHVBVOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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